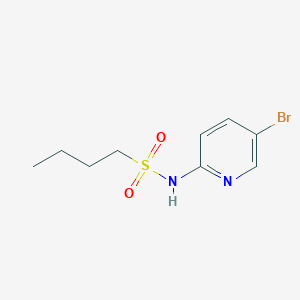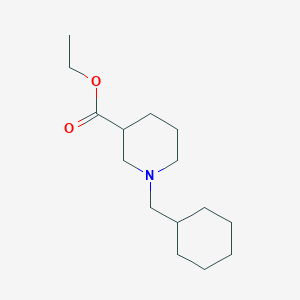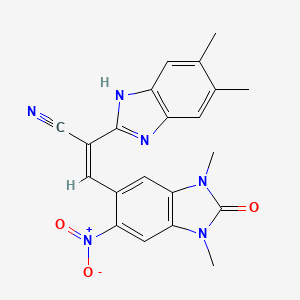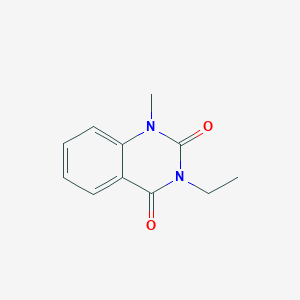![molecular formula C17H24N4O B5368538 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)
4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol, also known as GX-1, is a novel chemical compound that has been studied for its potential therapeutic applications. This compound is a member of the azepane family and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, viral replication, and inflammation. This compound has been found to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in cancer cell survival and proliferation. In addition, this compound has been shown to inhibit the activity of hepatitis B virus X protein (HBx), which is essential for the replication of hepatitis B virus. Furthermore, this compound has been found to inhibit the activation of nuclear factor-κB (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of pro-angiogenic factors. In viral research, this compound has been found to inhibit the expression of viral proteins and reduce the production of infectious virions. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol in lab experiments include its potent biological activities, its ability to enhance the efficacy of chemotherapy drugs, and its potential as a therapeutic agent for cancer and viral diseases. The limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity to normal cells, and the lack of comprehensive toxicity data.
将来の方向性
There are several future directions for research on 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol. One direction is to investigate the potential of this compound as a therapeutic agent for other types of cancer and viral diseases. Another direction is to develop novel formulations of this compound that improve its solubility and bioavailability. Furthermore, future research could focus on the identification of the molecular targets of this compound and the development of more potent analogs. Finally, the safety and toxicity of this compound need to be further evaluated in preclinical and clinical studies.
合成法
The synthesis of 4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol involves a multi-step process that starts with the reaction of 2-chloroquinoline and N,N-dimethylaminoethylamine to form 2-(dimethylamino)ethyl-2-chloroquinoline. This intermediate is then reacted with 4-aminocapronitrile to form 4-(2-chloroquinolin-3-yl)-1-(dimethylamino)methyl-1,4-diazepan-5-one. Finally, the quinoxaline ring is introduced by reacting the intermediate with 1,2-diaminobenzene in the presence of sodium hydride. The resulting product is this compound.
科学的研究の応用
4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and liver cancer cells. In addition, this compound has been found to enhance the efficacy of chemotherapy drugs and reduce their toxicity. In viral research, this compound has been shown to inhibit the replication of hepatitis B and C viruses. Furthermore, this compound has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-[(dimethylamino)methyl]-1-quinoxalin-2-ylazepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-20(2)13-17(22)8-5-10-21(11-9-17)16-12-18-14-6-3-4-7-15(14)19-16/h3-4,6-7,12,22H,5,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIMSGVMBLDQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5368458.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5368466.png)
![N-[5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5368470.png)
![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)
![5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
![1-ethyl-4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5368487.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)



